![molecular formula C15H19BrN2O2 B5792086 4-bromo-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5792086.png)
4-bromo-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide
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Overview
Description
4-bromo-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide (referred to as 4-BCPB) is a chemical compound that belongs to the class of carboximidamides. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 4-BCPB involves its interaction with the α7 nicotinic acetylcholine receptor. It acts as a positive allosteric modulator, which means that it enhances the receptor's response to acetylcholine, the neurotransmitter that binds to the receptor. This results in increased activity of the receptor and subsequent downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BCPB have been extensively studied in vitro and in vivo. In vitro studies have shown that it enhances the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and subsequent activation of intracellular signaling pathways. In vivo studies have shown that it improves cognitive function and memory in animal models, suggesting its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-BCPB is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it an ideal tool compound for studying the function of this receptor in vitro and in vivo. However, one limitation of 4-BCPB is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 4-BCPB. One potential direction is its use in the development of novel therapeutics for neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is the study of its potential effects on other nicotinic acetylcholine receptors and their associated signaling pathways. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-BCPB and its potential limitations in experimental settings.
Conclusion
In conclusion, 4-bromo-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its high potency and selectivity for the α7 nicotinic acetylcholine receptor make it an ideal tool compound for studying the function of this receptor in vitro and in vivo. Further studies are needed to fully understand its potential as a therapeutic agent and its limitations in experimental settings.
Synthesis Methods
The synthesis of 4-BCPB involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-bromoaniline, which is reacted with 3-cyclopentylpropanoyl chloride to form an intermediate. This intermediate is then reacted with a mixture of sodium methoxide and chloroform to obtain 4-BCPB in high yield and purity.
Scientific Research Applications
4-BCPB has been extensively studied for its potential use in scientific research. It is primarily used as a tool compound to study the function of certain receptors in the brain, such as the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, and has been implicated in several neurological disorders.
properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFVDWRZCXKKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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